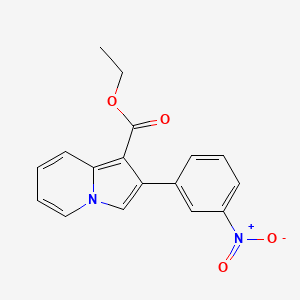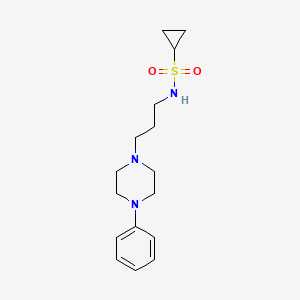
Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate is a chemical compound with the CAS Number: 478033-90-8 . It has a molecular weight of 310.31 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C17H14N2O4 . The compound contains a total of 39 bonds, including 25 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 3 double bonds, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ester, 1 aromatic nitro group, 1 Pyrrole, and 1 Pyridine .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 310.3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate serves as a precursor in the synthesis of diverse heterocyclic compounds, demonstrating its utility in chemical research. For instance, Tominaga et al. (1989) described the synthesis of cycl[3.2.2]azine and benzo[g]cycl[3.2.2]azine derivatives from indolizines, showcasing the versatility of indolizine derivatives in forming complex heterocyclic structures (Tominaga et al., 1989). Similarly, Chandrashekharappa et al. (2018) reported the microwave-assisted synthesis of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates with larvicidal activity, highlighting the potential for developing bioactive compounds from indolizine derivatives (Chandrashekharappa et al., 2018).
Fluorescence and Optical Properties
The fluorescence-based technologies, particularly in biomedical applications, benefit from the development of novel fluorophores. Park et al. (2015) investigated indolizino[3,2-c]quinolines, derived from indolizines, for their unique and desirable optical properties, suggesting their suitability as fluorescent probes in aqueous systems (Park et al., 2015).
Analytical Applications
In the analytical domain, Peters et al. (2004) explored the use of 2-nitrophenylhydrazine (2-NPH) for derivatization of carboxylic acids, aldehydes, and ketones, showcasing a method to improve the identification of these compounds in industrial and biological samples (Peters et al., 2004).
Pharmaceutical and Biological Potential
Kakehi et al. (1990) developed a new approach to synthesize thienoindolizine derivatives, expanding the chemical space for potential pharmaceutical applications (Kakehi et al., 1990). Additionally, the study by Jørgensen et al. (2000) on pyrrolo[2,1,5-cd]indolizines, closely related to indolizines, revealed compounds with high affinity for the estrogen receptor, indicating the relevance of indolizine derivatives in drug discovery (Jørgensen et al., 2000).
Sensor Development
The development of sensors also benefits from indolizine derivatives, as demonstrated by Zhu et al. (2012) with a spirooxazine derivative acting as a highly sensitive cyanide sensor (Zhu et al., 2012).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . The safety information suggests that it may be harmful if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-23-17(20)16-14(11-18-9-4-3-8-15(16)18)12-6-5-7-13(10-12)19(21)22/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOLBHAYHCRRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822378 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2916454.png)
![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2916455.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2916457.png)
![9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B2916459.png)
![(E)-ethyl 1-butyl-2-((2-ethoxy-1-naphthoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916460.png)




![1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2916467.png)
![(2E)-2-({[(4-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2916472.png)